4,4-Diethyl-5-methyl-4H-pyrazol-3-ol
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Overview
Description
4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol typically involves the condensation of appropriate hydrazines with β-diketones or β-keto esters. One common method is the reaction of diethyl malonate with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of ethyl acetoacetate and phenylhydrazine, which undergoes cyclocondensation to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Brønsted acids or Lewis acids are frequently used to enhance the reaction rate and selectivity . The use of green solvents and environmentally friendly processes is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-5-methyl-4H-pyrazol-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Pyrazolone derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
4,4-Diethyl-5-methyl-4H-pyrazol-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4-Diethyl-5-methyl-4H-pyrazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . In biological systems, it may also interact with cellular pathways involved in inflammation, apoptosis, or cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,4-Diethyl-5-methyl-1H-pyrazol-3-ol: Similar structure but with a different tautomeric form.
4,4-Diethyl-5-methyl-4H-pyrazol-3-one: Oxidized form of the compound.
4,4-Diethyl-5-methyl-4H-pyrazol-3-thiol: Sulfur-containing analogue.
Uniqueness
4,4-Diethyl-5-methyl-4H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and methyl groups provide steric hindrance, influencing its reactivity and interaction with other molecules .
Properties
CAS No. |
90152-73-1 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,4-diethyl-3-methyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-4-8(5-2)6(3)9-10-7(8)11/h4-5H2,1-3H3,(H,10,11) |
InChI Key |
WPLNTCJYJHETQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=NNC1=O)C)CC |
Origin of Product |
United States |
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